(4-(2-Methylbenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

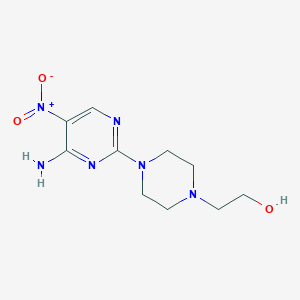

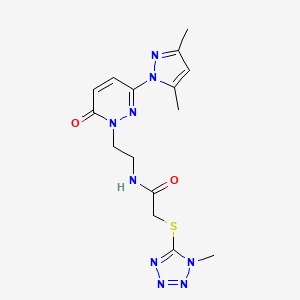

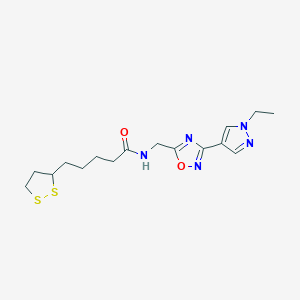

This compound is a derivative of piperazine, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the phenyl and cyclopropyl groups could potentially influence its biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a cyclopropyl ring. The exact spatial arrangement of these groups could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the spatial arrangement of its rings, and its overall size .Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to "(4-(2-Methylbenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone" is their potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, showcasing modest antimicrobial activity against bacteria and fungi. Similarly, Mhaske, Shelke, Raundal, and Jadhav (2014) developed (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, revealing moderate to good antimicrobial efficacy. Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) also reported on the synthesis of 1,2,4-triazole derivatives with antimicrobial activities, hinting at the broad spectrum of potential antimicrobial applications of these compounds Patel, Agravat, & Shaikh, 2011; Mhaske, Shelke, Raundal, & Jadhav, 2014; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Antiproliferative Activity

Another application is in the field of cancer research, where related compounds have been evaluated for their antiproliferative activities. Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, and Naveen (2018) synthesized a compound with potential antiproliferative activity and detailed structural characterization through X-ray diffraction studies, suggesting the usefulness of such compounds in cancer therapy Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018.

Synthesis of Complex Molecules

These compounds also serve as intermediates in the synthesis of complex molecules with potential pharmacological applications. For example, Narsaiah and Kumar (2010) described the synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone, showcasing the utility of similar compounds in drug development processes Narsaiah & Kumar, 2010.

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to interact with various receptors, including alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target receptors, leading to changes in cellular signaling and function

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors can influence numerous biochemical pathways, including those involved in smooth muscle contraction and neurotransmitter release .

Pharmacokinetics

Similar compounds have been shown to exhibit a range of pharmacokinetic profiles

Result of Action

Based on the known effects of similar compounds, it may influence cellular signaling, leading to changes in physiological functions such as smooth muscle contraction .

Future Directions

properties

IUPAC Name |

[4-(2-methylbenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-7-5-6-10-18(16)21(25)23-11-13-24(14-12-23)22(26)20-15-19(20)17-8-3-2-4-9-17/h2-10,19-20H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYOMWXZRXNDED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)

![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)

![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)